![molecular formula C15H13BrN2S B2490215 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine CAS No. 325778-80-1](/img/structure/B2490215.png)
3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of 3-bromo-imidazo[1,2-a]pyridines, including compounds similar to "3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine," often involves copper-mediated aerobic oxidative coupling processes. This method allows for the conversion of pyridines and enamides into 3-bromo-imidazo[1,2-a]pyridines under mild conditions, accommodating a variety of functional groups (Zhou et al., 2016).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography. Recent studies have confirmed the structures of related compounds, providing insights into their molecular geometries and the spatial arrangement of atoms within the molecule (Jabri et al., 2023).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines, including our compound of interest, participate in a range of chemical reactions. These reactions are pivotal for their transformation into various derivatives with potential biological activities. For instance, the bromination of 2-aryl(imidazo[1,2-a]pyridines) leads to the replacement of the hydrogen atom in the 3-position, demonstrating regiospecific reactivity (Godovikova & Gol'dfarb, 1965).
Scientific Research Applications
KOH-mediated Intramolecular Amidation and Sulfenylation
Pandey et al. (2020) describe a KOH-mediated method for synthesizing 3-(arylthio)imidazo[1,2-a]pyridin-2-ols, which involves the reaction of 2-aminopyridinium bromides with aryl thiols. This method produces a range of 3-(arylthio)imidazo[1,2-a]pyridin-2-ols with moderate to excellent yields (56–95%) and demonstrates excellent functional group tolerance. The method's utility is further emphasized by gram-scale reactions and the preparation of 2-aryl-3-(p-tolylthio)imidazo[1,2-a]pyridines from 3-(p-tolylthio)imidazo[1,2-a]pyridin-2-ol (Pandey et al., 2020).
Synthesis from Pyridines and Enamides
Copper-Mediated Aerobic Oxidative Synthesis
Zhou et al. (2016) developed a one-pot method for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, using a copper-mediated aerobic oxidative coupling. This method is characterized by its tolerance to various functional groups and its ability to produce a series of 3-bromo-imidazo[1,2-a]pyridines under mild conditions (Zhou et al., 2016).
Corrosion Inhibition
Corrosion Inhibition for Carbon Steel
Kubba and Al-Joborry (2020) investigated the use of a newly synthesized derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel in saline media. Their studies, which included potentiometric polarization measurements and quantum mechanical methods, indicated that the compound follows the Langmuir adsorption isotherm and supports a physical adsorption mechanism. Additionally, SEM and AFM techniques were used to study the surface changes of the carbon steel (Kubba & Al-Joborry, 2020).
Future Directions
properties
IUPAC Name |
3-bromo-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-11-5-7-12(8-6-11)19-10-13-15(16)18-9-3-2-4-14(18)17-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYSDNAYDISKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N3C=CC=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine |
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